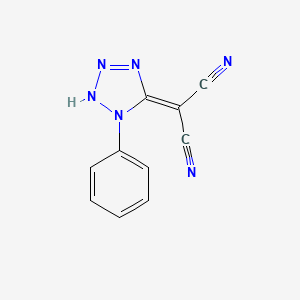

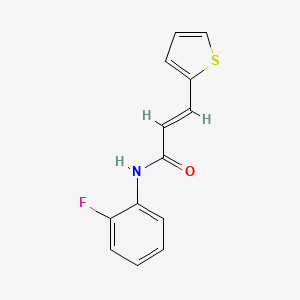

![molecular formula C13H8F4N2O B5598578 2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction :The introduction to compounds similar to "2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide" typically involves their relevance in organic and medicinal chemistry due to their structural properties and potential biological activities. Fluorinated compounds, for example, are significant due to their unique reactivities and applications in drug design and synthesis.

Synthesis Analysis :The synthesis of fluorinated aromatic compounds, including those related to isonicotinamide, involves multiple steps such as N-alkylation, coupling reactions, and the introduction of fluorine atoms at specific positions on the aromatic ring. For example, Vaid et al. (2012) describe a practical synthesis approach for a compound with a similar structural motif, involving hydrogenation, N-alkylation, and coupling reactions (Vaid et al., 2012).

Applications De Recherche Scientifique

Fluoroalkyl Group Incorporation in Organic Synthesis

The incorporation of fluoroalkyl groups, such as trifluoromethyl (CF3) and difluoromethyl (CF2H), into organic compounds is a significant area of research due to the profound impact these groups can have on the physical, chemical, and biological properties of molecules. This is particularly relevant in the pharmaceutical and agrochemical industries. The development of new protocols for tri- and difluoromethylation of various skeletons has been a vital subject in synthetic organic chemistry. Photoredox catalysis has emerged as a useful tool for radical reactions through visible-light-induced single-electron-transfer (SET) processes, enabling efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Advances in Fluorinated Surfactants Synthesis

Fluorinated surfactants are known for their exceptional properties and have found numerous applications in daily life, including in materials resistant to stains, paints, and firefighting foams. However, concerns about their bioaccumulation and environmental persistence have led to the search for new synthesis strategies that produce less harmful alternatives. Recent strategies focus on creating fluorosurfactants that are potentially non-bioaccumulable, leveraging the unique properties of fluorinated compounds while mitigating their environmental impact (Zaggia & Améduri, 2012).

Trifluoromethylthiolation in Drug Molecule Design

The trifluoromethylthio group (CF3S-) is recognized as a crucial structural motif in the design of new drugs. Its high lipophilicity and strong electron-withdrawing properties can enhance a drug molecule's cell-membrane permeability and chemical and metabolic stability. The development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents has been a significant advancement, enabling the easy installation of the trifluoromethylthio group into drug molecules at late development stages (Shao et al., 2015).

Copper-Mediated Perfluoroalkylation

The mild reaction conditions of copper-mediated perfluoroalkylation allow for the process to tolerate many common functional groups. This method provides a way to generate fluoroalkyl heteroarenes that are less accessible from trifluoroacetic acid derivatives, thereby expanding the toolkit available for the synthesis of complex fluorinated molecules (Mormino et al., 2014).

Propriétés

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-10-4-8(3-9(6-10)13(15,16)17)11-5-7(12(18)20)1-2-19-11/h1-6H,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJRXTBBHONUSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C2=CC(=CC(=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

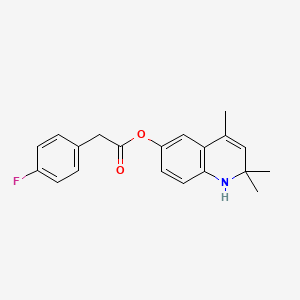

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)

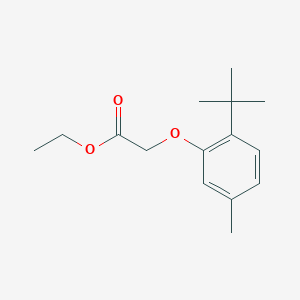

![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

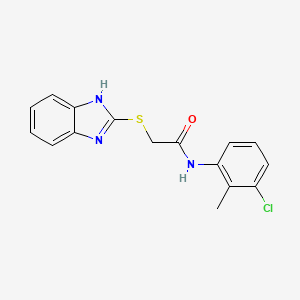

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)